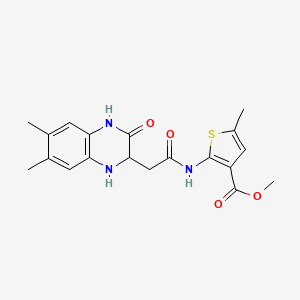![molecular formula C24H31N5O2 B2780735 9-cyclohexyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-43-8](/img/structure/B2780735.png)
9-cyclohexyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrimido[2,1-f]purine, which is a type of purine. Purines are biologically significant and are found in many biological compounds such as DNA, RNA, and ATP .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimido[2,1-f]purine ring system, and the addition of the various substituents. Unfortunately, without specific literature or resources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The compound contains a cyclohexyl group, two methyl groups, and a 2-methylbenzyl group attached to a tetrahydropyrimido[2,1-f]purine ring system. The 3D conformation of the molecule would depend on the preferred conformations of the cyclohexyl and purine rings, and the orientations of the substituents .Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present. For example, the methyl groups might be susceptible to oxidation, and the purine ring might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, it might have low solubility in water due to the presence of the nonpolar cyclohexyl and methyl groups .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research has demonstrated innovative methodologies in the regioselective synthesis of pyrimidine-annelated heterocycles, showcasing the versatility of related compounds in generating structurally diverse heterocycles. For instance, Majumdar et al. (2001) highlighted a process yielding 6-bromo-1,3-dimethylhexahydrobenzofuro[3,2-d]pyrimidine-2,4-dione among other compounds, underscoring the synthetic utility of similar chemical frameworks in creating complex heterocyclic structures Majumdar, Das, Kundu, & Bandyopadhyay, 2001.
Multi-target Drugs for Neurodegenerative Diseases
The design and synthesis of tricyclic xanthine derivatives, including structures akin to the queried compound, have been explored for their potential in treating neurodegenerative diseases. Brunschweiger et al. (2014) discovered compounds acting as potent dual-target-directed A1/A2A adenosine receptor antagonists. Their findings suggest that such compounds could offer symptomatic relief and possibly disease-modifying effects in neurodegenerative conditions, highlighting the therapeutic promise of these chemical scaffolds Brunschweiger, Koch, Schlenk, et al., 2014.
Dual-target Directed Ligands
Further investigations into N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones have revealed their potential as dual-target-directed ligands. These compounds combine A2A adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) inhibition. Załuski et al. (2019) synthesized and evaluated a library of these compounds, identifying several with promising dual-acting capabilities. This research underscores the versatility of purine-based scaffolds in developing multi-target drugs for neurological disorders Załuski, Schabikowski, Schlenk, et al., 2019.
Catalysis and Polymer Synthesis
In the realm of polymer science, parabanic acid derivatives have been explored for their role as latent catalysts in polymerization processes. Altmann, Frey, & Buchmeiser (2020) utilized a spirocyclic parabanic acid derivative for the polymerization of anhydride-cured epoxide resins and azepan-2-one. This study highlights the innovative use of such compounds in catalyzing polymer synthesis, offering insights into their practical applications beyond medicinal chemistry Altmann, Frey, & Buchmeiser, 2020.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
9-cyclohexyl-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-16-13-27(19-11-5-4-6-12-19)23-25-21-20(28(23)14-16)22(30)29(24(31)26(21)3)15-18-10-8-7-9-17(18)2/h7-10,16,19H,4-6,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWCPNJSLHSVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-(3,4-dichlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2780655.png)

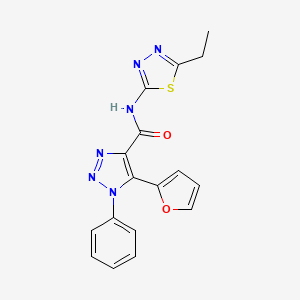

![2-(5-Methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2780661.png)
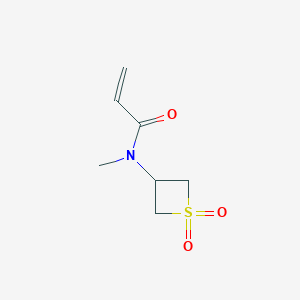
![2-Methyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2780665.png)


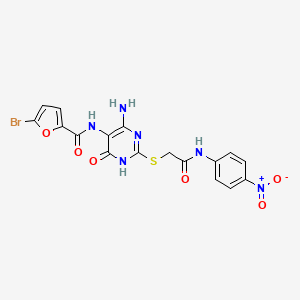
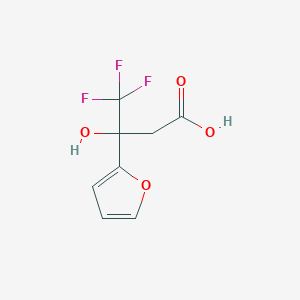
![ethyl 2-(2-((6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3-yl)thio)acetamido)benzoate](/img/structure/B2780671.png)
